1,10-Decanediol, dimethanesulfonate
Overview
Description
1,10-Decanediol, dimethanesulfonate is an organic compound that belongs to the class of diols and sulfonates It is a derivative of 1,10-decanediol, where the hydroxyl groups are replaced by methanesulfonate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
1,10-Decanediol, dimethanesulfonate can be synthesized through the reaction of 1,10-decanediol with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction typically occurs under mild conditions and results in the formation of the dimethanesulfonate ester.
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process includes the use of large reactors and efficient purification methods to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,10-Decanediol, dimethanesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The methanesulfonate groups can be substituted by other nucleophiles, leading to the formation of different derivatives.
Reduction Reactions: The compound can be reduced to form 1,10-decanediol.
Hydrolysis: The ester bonds can be hydrolyzed to yield 1,10-decanediol and methanesulfonic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Hydrolysis: Acidic or basic conditions can be employed, with water or aqueous solutions as the solvent.
Major Products Formed
Substitution Reactions: Various substituted derivatives depending on the nucleophile used.
Reduction Reactions: 1,10-Decanediol.
Hydrolysis: 1,10-Decanediol and methanesulfonic acid.
Scientific Research Applications
1,10-Decanediol, dimethanesulfonate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules.
Materials Science: The compound is utilized in the preparation of polymers and other materials with specific properties.
Pharmaceuticals: It serves as a building block for the synthesis of pharmaceutical compounds and active ingredients.
Biology: The compound is used in biochemical studies to investigate enzyme activities and metabolic pathways.
Mechanism of Action
The mechanism of action of 1,10-decanediol, dimethanesulfonate involves its ability to undergo various chemical transformations. The methanesulfonate groups act as good leaving groups, facilitating substitution reactions. The compound can also be hydrolyzed or reduced, leading to the formation of 1,10-decanediol, which can further participate in biological and chemical processes.
Comparison with Similar Compounds
Similar Compounds
1,10-Decanediol: The parent compound with hydroxyl groups instead of methanesulfonate groups.
1,10-Decanediol diacetate: An ester derivative with acetate groups.
1,10-Decanediol diethyl ether: An ether derivative with ethyl groups.
Uniqueness
1,10-Decanediol, dimethanesulfonate is unique due to the presence of methanesulfonate groups, which enhance its reactivity and make it a versatile intermediate in organic synthesis. The compound’s ability to undergo various chemical reactions and its applications in multiple fields highlight its significance compared to similar compounds.
Properties
IUPAC Name |
10-methylsulfonyloxydecyl methanesulfonate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26O6S2/c1-19(13,14)17-11-9-7-5-3-4-6-8-10-12-18-20(2,15)16/h3-12H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSTRCQFFHAZYPH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OCCCCCCCCCCOS(=O)(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26O6S2 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30186083 | |
Record name | 1,10-Decanediol, dimethanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30186083 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.5 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32366-73-7 | |
Record name | 1,10-Decanediol, dimethanesulfonate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032366737 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,10-Decanediol, dimethanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30186083 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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